1-Boc-3-allyl-3-hydroxypiperidine

Catalog No.
S899070
CAS No.
1331825-48-9
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-allyl-3-hydroxypiperidine

CAS Number

1331825-48-9

Product Name

1-Boc-3-allyl-3-hydroxypiperidine

IUPAC Name

tert-butyl 3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3

InChI Key

CBHSLDWWMOVQSD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

Scientific research involving 1-Boc-3-allyl-3-hydroxypiperidine focuses on its potential applications as a building block for the synthesis of more complex molecules with desired biological properties. Here are some areas of exploration:

  • Medically Relevant Molecules

    Researchers investigate if 1-Boc-3-allyl-3-hydroxypiperidine can serve as a starting material for the synthesis of novel drug candidates. The piperidine ring and the functional groups on the molecule offer various possibilities for chemical modifications to achieve specific interactions with biological targets PubChem: 1-Boc-3-hydroxypiperidine: .

  • Organic Synthesis

    The molecule's structure allows for various chemical transformations. Scientists explore its use in organic synthesis to create new molecules with diverse functionalities ChemSpider: 1-Boc-3-allyl-3-hydroxypiperidine.

1-Boc-3-allyl-3-hydroxypiperidine is a chemical compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an allyl group, and a hydroxyl functional group attached to a piperidine ring. The molecular formula for this compound is C10H19NO3C_{10}H_{19}NO_3, and it has a molecular weight of approximately 201.26 g/mol. The compound features a chiral center, which contributes to its potential applications in pharmaceuticals and organic synthesis.

As research on 1-Boc-3-allyl-3-hydroxypiperidine is limited, there is no established mechanism of action for this compound in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe handling practices for organic solvents.
, including:

  • Hydrogenation: The double bond in the allyl group can be hydrogenated to form a saturated derivative.
  • Deprotection: The Boc group can be removed under acidic conditions, yielding 3-allyl-3-hydroxypiperidine.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions expand its utility in synthetic organic chemistry and drug development.

Research indicates that 1-Boc-3-allyl-3-hydroxypiperidine may exhibit biological activity relevant to medicinal chemistry. It serves as an important chiral intermediate in the synthesis of various pharmaceutical compounds, including those targeting cancer therapies. For instance, it is involved in the synthesis of Ibrutinib, an anticancer drug that targets B-cell receptor signaling pathways .

The synthesis of 1-Boc-3-allyl-3-hydroxypiperidine can be achieved through several methods:

  • Using Chiral Precursors: Starting from (S)-glyceraldehyde acetonide, the synthesis involves multiple steps including Witting reactions, palladium-catalyzed reductions, and subsequent protection of the hydroxyl group with Boc .
  • Biocatalytic Processes: Recent developments have introduced biocatalytic methods for synthesizing this compound efficiently, leveraging enzymes to achieve high selectivity and yield .
  • Conventional Organic Synthesis: Traditional methods involve reacting 3-hydroxypiperidine with tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group followed by allylation .

Interaction studies involving 1-Boc-3-allyl-3-hydroxypiperidine focus on its role as a chiral building block. Its interactions with biological targets can influence drug design strategies and optimize pharmacological profiles. Studies often assess its binding affinity and efficacy in biological systems.

Several compounds share structural similarities with 1-Boc-3-allyl-3-hydroxypiperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-N-Boc-3-hydroxypiperidineContains a hydroxyl group on piperidineNo allyl substituent; primarily used as an intermediate
1-Boc-4-hydroxy-piperidineHydroxyl group at position 4Different position of hydroxyl affects reactivity
1-Boc-2-(2-methylpropyl)piperidineAlkyl substituent at position 2Alters steric effects compared to allyl group
(S)-N-tert-butoxycarbonyl-3-hydroxy-piperidineSimilar Boc protection but lacks allyl functionalityUsed mainly for resolving agents

These comparisons highlight how variations in substituents and functional groups contribute to the unique properties and applications of 1-Boc-3-allyl-3-hydroxypiperidine in synthetic chemistry.

XLogP3

1.9

Dates

Modify: 2023-08-16

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